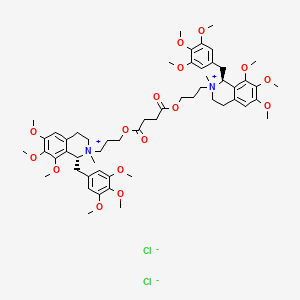
Nuromax
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3,4,5-trimethoxybenzyl alcohol to form the corresponding ester.
Industrial Production Methods: Industrial production of doxacurium chloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Controlled Reaction Conditions: Maintaining specific temperature, pH, and reaction time to achieve optimal esterification and quaternization.
Types of Reactions:
Oxidation: Doxacurium chloride can undergo oxidation reactions, although these are not commonly utilized in its clinical applications.
Reduction: Reduction reactions are not typically associated with doxacurium chloride.
Substitution: The compound can undergo substitution reactions, particularly involving the quaternary ammonium groups.
Common Reagents and Conditions:
Oxidizing Agents: Not commonly used with doxacurium chloride.
Reducing Agents: Not typically applicable.
Substitution Reagents: Quaternary ammonium compounds and isoquinolinium derivatives are used in the synthesis process.
Major Products Formed: The primary product formed from the synthesis of doxacurium chloride is the final compound itself, with minimal by-products due to the controlled reaction conditions .
Wissenschaftliche Forschungsanwendungen
Doxacurium chloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and receptor binding.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Employed in the development of new neuromuscular blocking agents with improved properties.
Wirkmechanismus
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Vergleich Mit ähnlichen Verbindungen
Pancuronium: Another nondepolarizing neuromuscular blocking agent, but less potent than doxacurium chloride.
Metocurine: Similar in function but less potent compared to doxacurium chloride.
Atracurium: A nondepolarizing agent with a shorter duration of action compared to doxacurium chloride.
Mivacurium: A related compound with a shorter duration of action and different pharmacokinetic profile .
Uniqueness of Doxacurium Chloride: Doxacurium chloride is unique due to its long duration of action and high potency compared to other neuromuscular blocking agents. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures .
Eigenschaften
Molekularformel |
C56H78Cl2N2O16 |
|---|---|
Molekulargewicht |
1106.1 g/mol |
IUPAC-Name |
1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |
InChI-Schlüssel |
APADFLLAXHIMFU-QBTMMFGGSA-L |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyme |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















